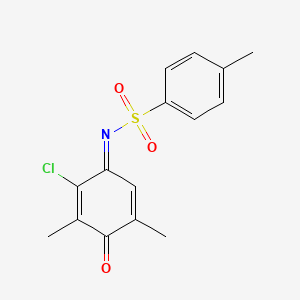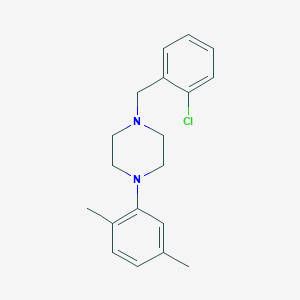
1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as CBZ-DMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine also enhances the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain that helps to regulate mood and anxiety.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and other cognitive functions. 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine also increases the levels of GABA in the brain, which helps to reduce anxiety and improve mood.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is that it has a relatively low toxicity profile, making it a safe compound to use in preclinical studies. Additionally, 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is that it has a relatively short half-life, which means that it may not be suitable for long-term studies.
将来の方向性
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the potential use of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine in the treatment of drug addiction and alcoholism. Another potential direction is the investigation of the effects of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential therapeutic applications in various neurological disorders.
Conclusion
In conclusion, 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is a psychoactive substance that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its synthesis method is relatively straightforward, and it has a low toxicity profile, making it a safe compound to use in preclinical studies. 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and it may have potential applications in the treatment of drug addiction and alcoholism. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential therapeutic applications.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by recrystallization or column chromatography to obtain pure 1-(2-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-15-7-8-16(2)19(13-15)22-11-9-21(10-12-22)14-17-5-3-4-6-18(17)20/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUYZZDRFZPNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)
![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)
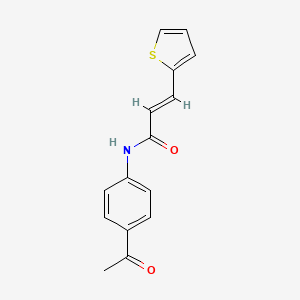

![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)
![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)
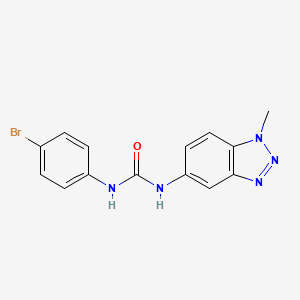
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)
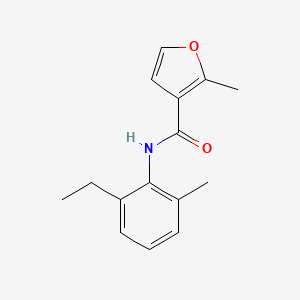

![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5816252.png)

